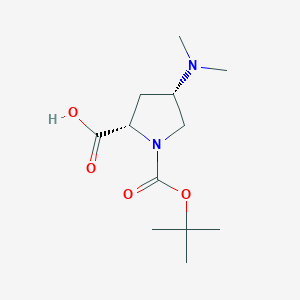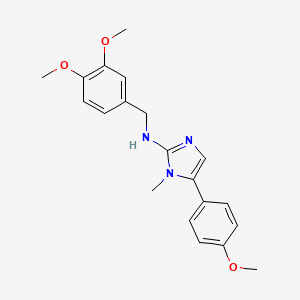
1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, which include a pyrrolidine ring substituted with dimethylamino and carboxylate groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carboxylic acid derivatives.
Introduction of Substituents: The dimethylamino group is introduced via nucleophilic substitution reactions, while the carboxylate groups are typically added through esterification or amidation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and substitution reactions under controlled conditions.
Automated Systems: Employing automated systems for precise addition of reagents and monitoring of reaction parameters.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
科学研究应用
1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Binding to Active Sites: The compound binds to the active sites of enzymes, inhibiting or modulating their activity.
Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
- 1-(1,1-Dimethylethyl) (2S,4S)-4-(methylamino)-1,2-pyrrolidinedicarboxylate
- 1-(1,1-Dimethylethyl) (2S,4S)-4-(ethylamino)-1,2-pyrrolidinedicarboxylate
Uniqueness
1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
1001354-16-0 |
|---|---|
分子式 |
C12H22N2O4 |
分子量 |
258.31 g/mol |
IUPAC 名称 |
(2S,4S)-4-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(13(4)5)6-9(14)10(15)16/h8-9H,6-7H2,1-5H3,(H,15,16)/t8-,9-/m0/s1 |
InChI 键 |
BFVIGWTWAQLEFO-IUCAKERBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N(C)C |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)
![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)
![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)

![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)






![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)
